5-[2-amino-4-[(1S)-1-cyclopropyloxy-2-hydroxy-1-phenylethyl]quinazolin-6-yl]-1,3-dimethylpyridin-2-one
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Overview
Description
5-[2-amino-4-[(1S)-1-cyclopropyloxy-2-hydroxy-1-phenylethyl]quinazolin-6-yl]-1,3-dimethylpyridin-2-one is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their significant biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinazoline derivatives, including 5-[2-amino-4-[(1S)-1-cyclopropyloxy-2-hydroxy-1-phenylethyl]quinazolin-6-yl]-1,3-dimethylpyridin-2-one, can be achieved through various methods. Common synthetic routes include Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . These methods involve the use of specific reagents and catalysts to facilitate the formation of the desired compound.
Industrial Production Methods: Industrial production of quinazoline derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 5-[2-amino-4-[(1S)-1-cyclopropyloxy-2-hydroxy-1-phenylethyl]quinazolin-6-yl]-1,3-dimethylpyridin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions typically involve controlled temperature, pressure, and pH to ensure the desired outcome .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazoline N-oxides, while reduction reactions can produce quinazoline amines .
Scientific Research Applications
5-[2-amino-4-[(1S)-1-cyclopropyloxy-2-hydroxy-1-phenylethyl]quinazolin-6-yl]-1,3-dimethylpyridin-2-one has a wide range of scientific research applications. It is used in medicinal chemistry for developing new therapeutic agents, particularly in the treatment of cancer, inflammation, and bacterial infections . Additionally, it is employed in biological research to study cellular pathways and molecular interactions .
Mechanism of Action
The mechanism of action of 5-[2-amino-4-[(1S)-1-cyclopropyloxy-2-hydroxy-1-phenylethyl]quinazolin-6-yl]-1,3-dimethylpyridin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions lead to the modulation of cellular pathways, resulting in the compound’s therapeutic effects . The compound’s structure allows it to bind to target sites with high affinity, enhancing its efficacy .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 5-[2-amino-4-[(1S)-1-cyclopropyloxy-2-hydroxy-1-phenylethyl]quinazolin-6-yl]-1,3-dimethylpyridin-2-one include other quinazoline derivatives such as erlotinib, gefitinib, and afatinib . These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and therapeutic applications .
Uniqueness: The uniqueness of this compound lies in its specific substituents, which confer distinct biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C26H26N4O3 |
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Molecular Weight |
442.5 g/mol |
IUPAC Name |
5-[2-amino-4-[(1S)-1-cyclopropyloxy-2-hydroxy-1-phenylethyl]quinazolin-6-yl]-1,3-dimethylpyridin-2-one |
InChI |
InChI=1S/C26H26N4O3/c1-16-12-18(14-30(2)24(16)32)17-8-11-22-21(13-17)23(29-25(27)28-22)26(15-31,33-20-9-10-20)19-6-4-3-5-7-19/h3-8,11-14,20,31H,9-10,15H2,1-2H3,(H2,27,28,29)/t26-/m0/s1 |
InChI Key |
BVNCAKYZYOLELQ-SANMLTNESA-N |
Isomeric SMILES |
CC1=CC(=CN(C1=O)C)C2=CC3=C(C=C2)N=C(N=C3[C@](CO)(C4=CC=CC=C4)OC5CC5)N |
Canonical SMILES |
CC1=CC(=CN(C1=O)C)C2=CC3=C(C=C2)N=C(N=C3C(CO)(C4=CC=CC=C4)OC5CC5)N |
Origin of Product |
United States |
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